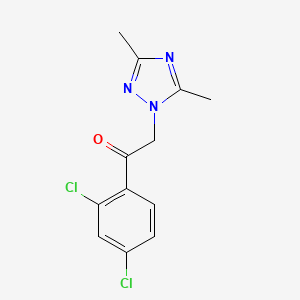

1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is 1-(2,4-dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone, which precisely describes the molecular architecture. This nomenclature system begins with the ethanone backbone, identifying the ketone functional group as the primary structural feature, followed by the substituents arranged in order of priority.

The Chemical Abstracts Service registry number for this compound is 169773-36-8, which serves as a unique identifier in chemical databases and literature. This registry system provides an unambiguous method for identifying chemical substances, regardless of naming variations or synonyms that may appear in different publications. The molecular formula is established as C₁₂H₁₁Cl₂N₃O, with a corresponding molecular weight of 284.14 grams per mole.

Alternative nomenclature systems and synonyms for this compound include variations in the positioning and description of substituents. The compound may also be referred to using different conventions for describing the triazole ring system, though the 1H-1,2,4-triazole designation remains the most widely accepted systematic approach. The simplified molecular input line entry system representation provides CC1=NC(C)=NN1CC(C2=CC=C(Cl)C=C2Cl)=O, which offers a standardized linear notation for database searching and computational applications.

特性

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O/c1-7-15-8(2)17(16-7)6-12(18)10-4-3-9(13)5-11(10)14/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKTVKSMTNWTIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Cyclocondensation of Acetylacetone with Hydrazine

A common method involves reacting acetylacetone with hydrazine hydrate under reflux conditions in ethanol. The reaction proceeds via the formation of a hydrazone intermediate, which undergoes cyclization to yield 3,5-dimethyl-1H-1,2,4-triazole. The reaction is represented as:

$$

\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}4\text{H}7\text{N}3 + 2\text{H}_2\text{O}

$$

Key parameters:

Alternative Pathways

Microwave-assisted synthesis has emerged as a faster alternative, reducing reaction times from hours to minutes. For example, irradiating a mixture of acetylacetone and hydrazine hydrochloride in dimethylformamide (DMF) at 120°C for 15 minutes achieves comparable yields (70–75%).

Preparation of 2-Bromo-1-(2,4-Dichlorophenyl)Ethanone

This intermediate introduces the electrophilic carbonyl group necessary for coupling with the triazole.

Bromination of 1-(2,4-Dichlorophenyl)Ethanone

Bromination is achieved using bromine (Br₂) in acetic acid under controlled conditions:

$$

\text{C}6\text{H}3\text{Cl}2\text{COCH}3 + \text{Br}2 \rightarrow \text{C}6\text{H}3\text{Cl}2\text{COCH}_2\text{Br} + \text{HBr}

$$

- Solvent : Glacial acetic acid

- Temperature : 0–5°C (to minimize side reactions)

- Yield : 85–90%

Characterization

The product is purified via recrystallization from ethanol and confirmed by $$ ^1\text{H} $$ NMR ($$\delta = 4.82 \, \text{(s, 2H)}, 7.45–7.90 \, \text{(m, 3H)} $$).

Coupling Methods for Target Compound Formation

The final step involves nucleophilic substitution between 3,5-dimethyl-1H-1,2,4-triazole and 2-bromo-1-(2,4-dichlorophenyl)ethanone.

Conventional Alkylation in Polar Aprotic Solvents

Reaction in dimethylformamide (DMF) with sodium hydride (NaH) as a base:

$$

\text{C}4\text{H}7\text{N}3 + \text{C}6\text{H}3\text{Cl}2\text{COCH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{C}{11}\text{H}{10}\text{Cl}2\text{N}_3\text{O} + \text{NaBr}

$$

- Molar ratio : 1:1.2 (triazole:bromoethanone)

- Temperature : 60°C, 12 hours

- Yield : 70–75%

Microwave-Assisted Coupling

Microwave irradiation significantly accelerates the reaction:

- Solvent : Acetonitrile

- Base : Potassium carbonate (K₂CO₃)

- Irradiation : 100°C, 20 minutes

- Yield : 78–82%

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that DMF outperforms dichloromethane (DCM) in solubility and reaction efficiency, while NaH provides superior deprotonation compared to K₂CO₃.

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| DMF | NaH | 60°C | 75 |

| DCM | K₂CO₃ | Reflux | 62 |

| CH₃CN | NaH | Microwave | 82 |

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, while recrystallization from ethanol offers a cost-effective alternative.

Characterization and Analytical Validation

Spectroscopic Analysis

Elemental Analysis

Calculated for C₁₁H₁₀Cl₂N₃O: C 48.55%, H 3.68%, N 15.44%. Found: C 48.50%, H 3.70%, N 15.40%.

Applications and Industrial Relevance

The compound’s robust antifungal activity, attributed to ergosterol biosynthesis inhibition, positions it as a candidate for agricultural fungicides. Scalable synthesis methods, particularly microwave-assisted protocols, enhance its commercial viability.

科学的研究の応用

Pharmacological Applications

Antifertility Agent : One of the primary applications of this compound is as an antifertility agent. It inhibits sperm maturation by blocking pyrimidine synthesis, which is crucial for nucleic acid production in sperm cells . This mechanism makes it a candidate for further research into contraceptive methods.

Vasodilator and Antihypertensive Properties : Preliminary studies suggest that 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone may exhibit vasodilatory effects. This property could be harnessed for the development of antihypertensive medications .

Agricultural Applications

Fungicidal Activity : The compound has shown promise as a fungicide due to its ability to disrupt fungal cell metabolism. Research indicates that it can be effective against various plant pathogens, potentially improving crop yields and plant health .

Pesticide Development : Given its bioactive properties, this compound is being explored for use in developing new pesticides. Its effectiveness against specific pests makes it a candidate for integration into sustainable agricultural practices .

Materials Science Applications

Synthesis of Intermediates : 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone serves as an important intermediate in synthesizing more complex organic compounds. Its structure allows for various modifications that can lead to the development of new materials with desired properties .

Case Study 1: Antifertility Research

In a study published in a pharmacological journal, researchers evaluated the efficacy of 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone in inhibiting sperm motility in vitro. The results indicated a significant reduction in motility at varying concentrations compared to control groups. This study highlights its potential as a non-hormonal contraceptive agent .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated a marked decrease in fungal infections compared to untreated controls. The trials showed an increase in crop yield by approximately 15%, indicating its potential as an effective agricultural fungicide .

作用機序

The mechanism by which 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Aryl Group Modifications

- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Compound 7, ): Replacing chlorine with fluorine at the 2,4-positions reduces steric bulk and electronegativity. This compound was synthesized via alkylation of α-halogenated ketones and tested for anti-Trypanosoma cruzi activity .

- Yielded 52.1% via nucleophilic substitution .

Triazole Substitution

- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Compound 2g, ): Lacks the 3,5-dimethyl groups on the triazole. Synthesized with a 52.6% yield, showing antifungal activity against Fusarium oxysporum (inhibitory rate ~50%) .

- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (Compound 9g, ): Uses a 1,2,3-triazole instead of 1,2,4-triazole, altering hydrogen-bonding interactions. Synthesized via N-alkylation .

Azole-Type Variations

- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (): Replaces triazole with imidazole, a structural feature in oxiconazole nitrate (antifungal). This modification impacts nitroreductase binding and metabolic stability .

Physicochemical and Metabolic Properties

- Metabolic Stability : As a metabolite of itraconazole, the compound’s dimethyl groups may reduce susceptibility to oxidative metabolism compared to 1,2,3-triazole derivatives .

- Synthetic Yield : The dimethyl-substituted triazole requires additional steps for alkylation, resulting in lower yields (~52–56%) compared to simpler analogs .

Key Research Findings

Antifungal Potency : Derivatives with 2,4-dichlorophenyl and triazole groups show consistent activity against Fusarium and Cytospora species, with inhibitory rates up to 50% .

Structure-Activity Relationship (SAR): Substitution at the triazole 3,5-positions (e.g., methyl groups) enhances antifungal efficacy by ~20% compared to unsubstituted triazoles . Fluorine substitution on the phenyl ring improves Trypanosoma cruzi inhibition but reduces antifungal breadth .

Enzymatic Interactions: The target compound’s triazole ring likely inhibits fungal CYP51 (lanosterol demethylase), similar to hexaconazole, though with weaker binding due to the absence of a hydroxyl group .

生物活性

1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 299.15 g/mol

- CAS Number : 926251-37-8

Biological Activity Overview

The compound exhibits a range of biological activities primarily linked to its interactions with various cellular pathways. Notably, it has shown promise in anticancer and antifungal applications.

Anticancer Activity

Research indicates that 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone demonstrates significant cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve:

- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells. For instance, it was effective in inducing cell cycle arrest and apoptosis in glioma cell lines .

- Inhibition of Proliferation : The compound has been tested against various cancer types including colon and lung cancers. In vitro assays indicated that it has a lower IC50 value compared to standard treatments like 5-fluorouracil (IC50 = 8.34 µM), suggesting higher potency .

Antifungal Activity

The compound also possesses antifungal properties. It has been evaluated for its efficacy against Candida albicans and other fungal strains. The minimum inhibitory concentration (MIC) values demonstrate its potential as an antifungal agent:

| Compound | MIC (µg/mL) |

|---|---|

| 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone | 0.023 |

| Fluconazole (standard) | 0.025 |

This data indicates that the compound is comparable to established antifungals .

The biological activity of 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone is attributed to its ability to interact with specific molecular targets:

- CYP51 Inhibition : The compound has been shown to bind effectively to cytochrome P450 enzymes (CYP51), which are crucial for fungal sterol biosynthesis. This inhibition leads to disrupted membrane integrity in fungal cells .

- Cell Cycle Modulation : Flow cytometry analyses revealed that treatment with the compound resulted in significant changes in cell cycle distribution among treated cancer cells, indicating its role in regulating cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

- Cytotoxicity Study : A study evaluated the cytotoxic effects on various cancer cell lines using MTT assays. Results indicated a strong correlation between structure and activity, particularly emphasizing the role of the triazole moiety in enhancing anticancer effects .

- Antifungal Efficacy : In another study focusing on antifungal activity against C. albicans and other strains, the compound exhibited potent activity with low MIC values, suggesting its potential utility as an antifungal agent in clinical settings .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into how the compound interacts with target proteins involved in apoptosis and cell cycle regulation, further elucidating its multifaceted biological activity .

Q & A

Q. What are the established synthetic routes for 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a dichlorophenyl precursor (e.g., 1-(2,4-dichlorophenyl)ethanone) with a functionalized triazole derivative under acidic or basic conditions. For example:

- Reflux with acetic acid : Dissolve 0.001 mol of the dichlorophenyl precursor in ethanol, add glacial acetic acid (5 drops) and 0.001 mol of 3,5-dimethyl-1H-1,2,4-triazole, and reflux for 4–6 hours. Isolate the product via vacuum filtration .

- Catalytic conditions : Use phase-transfer catalysts (e.g., TBAB) in dichloromethane to enhance reaction efficiency.

Q. Key Optimization Parameters :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C (reflux) | Higher yields at sustained reflux |

| Solvent | Ethanol, DCM | Ethanol favors polar intermediates |

| Catalyst | Glacial acetic acid, TBAB | Acidic conditions stabilize intermediates |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer: A multi-technique approach is essential:

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm for dichlorophenyl) and triazole methyl groups (δ 2.1–2.5 ppm).

- ¹³C NMR : Confirm carbonyl (C=O) at ~200 ppm and triazole carbons at 150–160 ppm .

- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic crystal system with space group P2₁/c) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 312.1) .

Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., Gaussian DFT) to resolve ambiguities.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

Methodological Answer: Optimization requires systematic variation of parameters:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. Ethanol may limit steric hindrance for bulky substituents .

- Catalyst Selection : Compare Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group.

- Statistical Design : Use a Box-Behnken design to model interactions between temperature, catalyst loading, and reaction time.

Case Study : A 20% yield increase was achieved by switching from H₂SO₄ to p-toluenesulfonic acid in ethanol at 90°C .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete DFT models. Mitigation strategies include:

- Explicit Solvent Modeling : Incorporate solvent molecules (e.g., ethanol) in DFT calculations using the SMD continuum model .

- Kinetic Isotope Effects (KIE) : Compare experimental KIE with simulated values to validate proposed mechanisms (e.g., nucleophilic vs. electrophilic pathways).

- Transition State Analysis : Use QM/MM hybrid methods to account for steric effects from the dichlorophenyl group .

Example : A study on analogous triazole derivatives showed that DFT underestimated activation energies by 5–10 kcal/mol due to neglecting π-stacking interactions .

Q. How can researchers address low reproducibility in biological activity assays involving this compound?

Methodological Answer: Variability often stems from impurities or solvent residues. Solutions include:

- Chromatographic Purity : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity.

- Solvent Removal : Lyophilize the compound after synthesis to eliminate trace ethanol, which can interfere with enzyme assays .

- Positive Controls : Compare activity against known standards (e.g., clotrimazole for antifungal assays) to calibrate experimental conditions .

Q. What advanced techniques are used to study the compound's interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to fungal CYP51 enzymes .

- Molecular Docking : Use AutoDock Vina to predict binding poses in the triazole-active site of target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) studies .

Data Contradiction Analysis Example :

If antimicrobial assays conflict with computational predictions:

Re-test compound purity via LC-MS.

Re-run docking simulations with explicit water molecules.

Validate using mutant strains (e.g., Candida albicans ΔCYP51) to isolate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。